methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Description
Methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a pyrrolone-based compound featuring a benzoate ester core, a 4-methylbenzenesulfonyl (tosyl) group, and a phenyl substituent. Its crystallographic refinement may employ tools like SHELXL , a widely used program for small-molecule structural analysis.
Properties
IUPAC Name |
methyl 4-[4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-1-phenyl-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c1-16-8-14-20(15-9-16)33(30,31)23-21(17-10-12-18(13-11-17)25(29)32-2)26(24(28)22(23)27)19-6-4-3-5-7-19/h3-15,21,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEQEJJEVJNWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The process may include alkylation, nitration, reduction, cyclization, chlorination, and amination reactions . Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Biological Activities
Methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate exhibits notable biological activities, particularly in antimicrobial and antibacterial applications.
Antimicrobial Properties
Research indicates that compounds containing pyrrole rings often exhibit antimicrobial activity. The presence of the sulfonyl group may enhance binding affinity to specific proteins, potentially increasing antimicrobial efficacy. In vitro studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Case Study: Antibacterial Activity
In a study examining various compounds for antibacterial properties, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested using the agar disk diffusion method, yielding inhibition zones comparable to standard antibiotics .
Potential Applications
The unique structure and biological activity of this compound suggest several potential applications:
- Pharmaceutical Development: Due to its antibacterial properties, this compound could be explored as a lead candidate for new antibiotic formulations.
- Biological Research: Its ability to interact with specific enzymes or receptors makes it a valuable tool in biochemical studies.
- Agricultural Chemistry: The antimicrobial properties may allow for applications in crop protection against bacterial pathogens.
Mechanism of Action
The mechanism of action of methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.
Structural Analogues
Key structural analogues include:
Quinoline-based benzoates (e.g., C1–C7 from ): These feature a quinoline-4-carbonyl-piperazine-benzoate scaffold with halogen, methoxy, or trifluoromethyl substituents.
Pyrrolone derivatives (e.g., 7n, 7m, 7o from –8): These share the pyrrol-2-yl-benzoate core but vary in substituents (e.g., isoxazolyl, chlorophenyl).
Furoyl-substituted benzoate (): Contains a 2-furoyl group and hydroxyethoxyethyl chain.
Table 1: Structural and Molecular Comparisons
Physicochemical Properties
- Melting Points: 7o (pyrrolone derivative): 224–226°C .
- Solubility : The target compound’s sulfonyl group may reduce solubility in polar solvents compared to methoxy- or halogen-substituted analogues (e.g., C4 with 4-fluorophenyl) .
Analytical Data
- NMR/HRMS: Quinoline derivatives (C1–C7) were characterized via ¹H NMR and HRMS . Pyrrolone analogues (7n, 7o) included elemental analysis (C, H, N) .
- Diastereomer Ratios : 7n exhibited a 50:50 diastereomeric ratio, while 7o was isolated as a single diastereomer .
Functional Implications
- Bioactivity: Quinoline derivatives (C1–C7) may target enzymes or receptors due to their planar aromatic systems, whereas pyrrolone-based compounds (e.g., 7n, 7o) could serve as peptide mimetics .
Biological Activity
Methyl 4-[4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.43 g/mol. The structure features a pyrrole ring, which contributes to its biological activity, alongside various functional groups that enhance its stability and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrole Ring : Synthesized through a Paal-Knorr reaction involving a 1,4-dicarbonyl compound and an amine under acidic conditions.
- Introduction of the Tosyl Group : Achieved via sulfonation using tosyl chloride and a base like pyridine.
- Esterification : Formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
- Functional Group Modifications : Hydroxyl and methoxy groups are introduced through nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–40 µM |
| Escherichia coli | 40–70 µM |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition observed |
Studies have shown that compounds with similar structures often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anti-inflammatory Effects
The presence of hydroxyl and sulfonyl groups suggests potential anti-inflammatory properties. Compounds with similar functionalities have been documented to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
- Study on Antibacterial Activity : A recent investigation evaluated the antibacterial efficacy of methyl derivatives against Gram-positive and Gram-negative bacteria, revealing that this compound displayed significant inhibition against S. aureus and E. coli at concentrations comparable to established antibiotics .
- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers and improved recovery rates from bacterial infections compared to control groups .
The biological activity of this compound is hypothesized to result from:
- Enhanced Binding Affinity : The tosyl group may increase binding affinity to target proteins.
- Solubility and Membrane Permeability : Hydroxyl and methoxy groups improve solubility, facilitating better absorption in biological systems .
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- Clinical Trials : Evaluating efficacy and safety in humans.
- Mechanistic Studies : Understanding interactions at the molecular level.
- Formulation Development : Creating effective delivery systems for therapeutic applications.
Q & A
Q. What are the critical steps for optimizing multi-step synthesis of methyl 4-[...]benzoate?
Synthesis optimization requires:
- Stepwise reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and adjust reaction times/temperatures .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonyl-containing intermediates .
- Catalyst tuning : Acidic or basic conditions must align with functional group stability (e.g., protecting hydroxyl groups during esterification) .
- Purity validation : Post-synthesis, employ NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. How should researchers handle safety protocols for this compound?
- Hazard mitigation : Use fume hoods and PPE (nitrile gloves, safety goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
- First aid : For eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .
Q. What analytical techniques are essential for structural characterization?
- Spectroscopic methods :
- Chromatography : HPLC with UV detection ensures purity (>95%) by quantifying residual solvents or byproducts .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic effects : Investigate tautomerism in the pyrrolidone ring using variable-temperature NMR to detect equilibrium shifts .
- Impurity profiling : Compare experimental NMR with computational predictions (DFT-based tools like Gaussian) to distinguish artifacts from true signals .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or hydrogen bonding .
Q. What experimental designs are suitable for studying environmental fate and degradation pathways?
- Longitudinal studies : Adapt the INCHEMBIOL framework to assess abiotic/biotic degradation under varying pH, temperature, and microbial activity .
- Compartmental analysis : Use radiolabeled analogs (e.g., ¹⁴C-tagged benzoate) to trace distribution in soil/water systems .
- Ecotoxicology assays : Evaluate Daphnia magna or algal populations for acute/chronic toxicity, linking results to QSAR models .
Q. How can computational modeling predict reactivity in novel synthetic routes?
- Mechanistic studies : Apply density functional theory (DFT) to model transition states in sulfonylation or ester hydrolysis steps .
- Solvent effects : Use COSMO-RS simulations to optimize solvent polarity for regioselective functionalization .
- Docking studies : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for pharmacological testing .
Q. What strategies address low yields in cross-coupling reactions involving the pyrrolidone core?
- Catalyst screening : Test Pd(II)/Ni(0) complexes with ligands (XPhos, BINAP) to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity via controlled dielectric heating .
- Protecting group strategies : Temporarily mask hydroxyl or sulfonyl groups to prevent side reactions .
Methodological Considerations for Data Interpretation
Q. How should researchers reconcile discrepancies between theoretical and experimental physicochemical properties?
- Validation pipelines : Cross-check logP, solubility, and pKa predictions (via ACD/Labs or ChemAxon) with experimental measurements (shake-flask method, potentiometry) .
- Error analysis : Quantify deviations using root-mean-square error (RMSE) metrics to refine computational parameters .
Q. What frameworks guide hypothesis-driven research on structure-activity relationships (SAR)?
- Conceptual anchoring : Link SAR to enzyme inhibition theories (e.g., competitive vs. allosteric binding) for biological activity studies .
- Multivariate analysis : Apply partial least squares regression (PLS-R) to correlate substituent electronic effects (Hammett σ) with bioactivity .
Tables for Key Data
Q. Table 1. Spectral Benchmarks for Structural Validation
| Functional Group | NMR δ (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| C=O (ester) | 168–170 | 1720–1740 |
| O-H (phenolic) | 9.5–10.5 | 3300–3500 |
| SO₂ (sulfonyl) | - | 1150–1350 |
| Data synthesized from . |
Q. Table 2. Hazard Classification and Mitigation
| Hazard Type | GHS Code | Mitigation Strategy |
|---|---|---|
| Acute toxicity | H302 | Use closed-system handling |
| Skin irritation | H315 | Wear chemical-resistant gloves |
| Eye damage | H319 | Safety goggles + face shield |
| Adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
